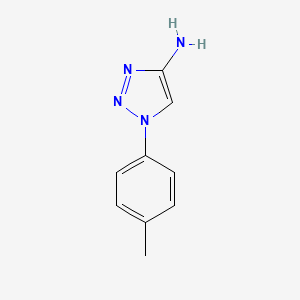

1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Description

Properties

IUPAC Name |

1-(4-methylphenyl)triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)13-6-9(10)11-12-13/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCFPZOFGWZALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit catalase, an enzyme crucial for hydrogen peroxide detoxification. By inhibiting catalase, it triggers compensatory mechanisms that enhance the activity of glutathione peroxidase and glutathione reductase.

- Chelating Activity : The presence of unpaired electrons on the nitrogen atoms in the triazole ring endows this compound with significant chelating properties. This characteristic enhances its interaction with metal ions and contributes to its biological spectrum.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure:

- Solubility and Lipophilicity : The triazole moiety affects the dipole moment and polarity of the compound, potentially improving its solubility and absorption in biological systems.

- Stability : The compound exhibits high stability under various conditions, making it suitable for therapeutic applications. It remains largely inactive in extreme pH environments and is resistant to hydrolysis.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Antimicrobial Activity : A study evaluated various triazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anti-inflammatory Effects : Research involving peripheral blood mononuclear cells demonstrated that compounds derived from this compound effectively reduced the release of inflammatory cytokines like TNF-α and IL-6 .

- Cancer Therapeutics : Compounds based on this triazole structure were tested for their ability to inhibit STS in MCF-7 breast cancer cells. One derivative exhibited an IC50 value significantly lower than that of existing treatments, indicating a strong potential for further development .

Scientific Research Applications

Pharmaceutical Applications

This compound is primarily recognized for its role in drug development. Notably, derivatives of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine have been investigated as potential inhibitors of steroid sulfatase (STS), an enzyme implicated in breast cancer progression. Research indicates that certain derivatives exhibit potent STS inhibitory activity, with some compounds showing an IC50 value significantly lower than established drugs like Irosustat .

Case Study: STS Inhibitors

- Objective : To develop new STS inhibitors for breast cancer treatment.

- Method : Synthesis of sulfamoylated derivatives and evaluation of their inhibitory effects using radioisotope assays.

- Results : The most active compound demonstrated an IC50 value of 0.21 nM, indicating a five-fold improvement over the reference drug .

Agricultural Chemistry

In agricultural research, this compound has been utilized in the development of novel pesticides and herbicides. Its effectiveness in enhancing crop protection while minimizing environmental impact makes it a valuable candidate in sustainable agriculture.

Application Examples

- Pesticide Development : The compound's derivatives are being explored for their ability to inhibit specific pests without harming beneficial organisms.

- Herbicide Formulations : Research indicates that these compounds can effectively control weed growth while reducing chemical runoff into water systems .

Material Science

The compound's unique chemical structure allows it to be explored in material science applications. Researchers are investigating its potential in creating advanced materials such as polymers and coatings that exhibit enhanced durability and resistance to degradation.

Material Properties

- Durability : Studies suggest that incorporating triazole derivatives into polymer matrices can improve mechanical strength and thermal stability.

- Coatings : The use of these compounds in coatings could lead to surfaces that resist corrosion and wear .

Biochemical Research

In biochemical studies, this compound is used to understand enzyme interactions and metabolic pathways. Its derivatives serve as tools for studying enzyme inhibition and receptor binding mechanisms.

Research Insights

- Researchers have utilized this compound to elucidate the roles of specific enzymes in metabolic pathways related to various diseases.

- Its effectiveness as an enzyme inhibitor makes it a subject of interest for developing therapeutic agents targeting metabolic disorders .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | STS Inhibitors for Breast Cancer | IC50 values significantly lower than Irosustat |

| Agricultural Chemistry | Development of Pesticides and Herbicides | Effective crop protection with reduced runoff |

| Material Science | Advanced Polymers and Coatings | Improved mechanical strength and thermal stability |

| Biochemical Research | Enzyme Inhibition Studies | Insights into metabolic pathways and disease mechanisms |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine, highlighting differences in substituents, synthesis, properties, and applications:

Key Comparative Insights

Electronic Effects :

- The methyl group in this compound is electron-donating, stabilizing metal coordination via inductive effects . In contrast, chloro (1c) and trifluoromethyl (S1) substituents are electron-withdrawing, increasing lipophilicity and altering reactivity .

- Fluorine in 2f enhances metabolic stability and binding affinity in catalytic systems .

Synthetic Accessibility :

- CuAAC is universally employed for triazole cores, but post-functionalization (e.g., Buchwald–Hartwig amination in 2f) introduces complexity .

- Hybrid heterocycles (e.g., oxadiazole in ) require multi-step cyclization, reducing yields compared to straightforward CuAAC .

Applications :

- Coordination Chemistry : The parent compound forms stable complexes with transition metals, while bulkier substituents (e.g., benzyl in 2f) may sterically hinder metal binding .

- Biological Activity : Carboxamide derivatives () exhibit herbicidal activity, whereas trifluoromethylated analogs (S1) are explored for anion-binding catalysis .

Physicochemical Properties: Lipophilicity: CF₃ groups (S1, log P ~2) increase membrane permeability compared to the parent compound (predicted log P ~1.5) . Solubility: Amino groups enhance aqueous solubility, critical for pharmaceutical applications .

Research Findings and Data Tables

Table 1: Selected Spectral Data for Triazole Derivatives

Table 2: Metal Coordination Data

| Metal | Complex with Parent Compound | Bond Length (Å) | Application |

|---|---|---|---|

| Ni | [Ni(L)₂Cl₂] | Ni-N: 2.05 | Catalysis |

| Zn | [Zn(L)₂Cl₂] | Zn-N: 2.10 | Luminescent materials |

Preparation Methods

Synthesis of 4-Methylphenyl Azide

- Starting from 4-methylaniline, the amino group is diazotized using tert-butyl nitrite (t-BuONO) in the presence of azidotrimethylsilane (TMSN3) in acetonitrile.

- This converts the aniline into the corresponding 4-methylphenyl azide with good efficiency.

- The reaction conditions are typically mild and performed at low temperature to avoid side reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The 4-methylphenyl azide is reacted with an alkyne derivative (often propargylamine or a protected alkyne bearing an amino group) in the presence of a copper(I) catalyst.

- The CuAAC reaction proceeds regioselectively to yield the 1-(4-methylphenyl)-1H-1,2,3-triazole core.

- This step is usually carried out in solvents like acetonitrile or aqueous mixtures, at room temperature or slightly elevated temperature.

- Microwave irradiation has also been reported to enhance reaction rates and yields for similar triazole derivatives.

Introduction or Deprotection of the 4-Amino Group on the Triazole Ring

- The amino group at the 4-position of the triazole can be introduced either by using an alkyne bearing an amino substituent or by subsequent functional group transformation of the triazole ring.

- In some synthetic routes, the 4-amino substituent is introduced via nucleophilic substitution or reduction of a nitro precursor on the triazole ring.

- The amino group is essential for the biological activity and further functionalization of the compound.

Alternative Synthetic Routes and Notes

- Some literature reports the synthesis of 1-(4-aminophenyl)-1H-1,2,3-triazole derivatives via microwave-assisted methods, which offer high yields and shorter reaction times.

- Protection and deprotection strategies may be employed to avoid side reactions involving the amino group during the cycloaddition step.

- The regioselectivity of the CuAAC reaction ensures that the triazole ring forms with the 1-substituent as the aryl group and the 4-position available for amination.

- The use of tert-butyl nitrite and azidotrimethylsilane for azide formation is a reliable method to generate aryl azides from anilines under mild conditions.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Diazotization and azide formation | 4-methylaniline, t-BuONO, TMSN3, acetonitrile, low temp | Formation of 4-methylphenyl azide |

| 2 | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 4-methylphenyl azide, alkyne (e.g., propargylamine), Cu(I) catalyst, solvent (ACN or aqueous), RT or microwave | Formation of 1-(4-methylphenyl)-1H-1,2,3-triazole core |

| 3 | Amination or deprotection | Depending on route: nucleophilic substitution, reduction, or deprotection | Introduction or exposure of 4-amino group on triazole ring |

Research Findings and Yields

- The CuAAC method provides high regioselectivity for the 1,4-disubstituted triazole, minimizing side products.

- Microwave-assisted synthesis can improve yields significantly, often exceeding 85-90% for similar aryl-triazole derivatives.

- The use of tert-butyl nitrite and azidotrimethylsilane for azide formation is efficient and avoids harsh conditions that could degrade sensitive substituents.

- The overall synthetic route is modular and allows for variation of substituents on the phenyl ring or the triazole, facilitating medicinal chemistry optimization.

Q & A

Q. What are the established synthetic routes for 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via click chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Azide precursor preparation : Reacting 4-methylbenzyl bromide with sodium azide to form the corresponding azide.

- Alkyne functionalization : Using propargylamine as the alkyne source.

- Cycloaddition : Conducted under inert conditions (N₂ atmosphere) with Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in a 1:1 DMF/H₂O solvent system at 60°C for 12 hours .

Yield Optimization : Adjusting solvent polarity (e.g., THF vs. DMF) and catalyst loading (1–5 mol%) can increase yields from ~60% to >85%. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons of 4-methylphenyl), δ 5.8 ppm (triazole C-H), and δ 2.3 ppm (methyl group) confirm structural integrity .

- ¹³C NMR : Triazole carbons appear at 145–150 ppm, with aromatic carbons at 120–140 ppm .

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 189.1 .

- X-ray Crystallography : SHELXL software refines crystal structures, revealing planar triazole rings and dihedral angles (~15°) between the triazole and 4-methylphenyl groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) :

- Geometry Optimization : B3LYP/6-311G(d,p) basis sets optimize molecular geometry, revealing electron density localization on the triazole’s amine group .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, with nucleophilic sites at the triazole amine .

- Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 enzymes (e.g., CYP3A4), showing hydrogen bonding between the amine and Glu374 residue (binding affinity: −7.2 kcal/mol) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Methodological Answer:

-

Lipophilicity : Adding alkyl chains (e.g., ethylhexyl in analog 1-(2-ethylhexyl)-1H-triazol-4-amine) increases logP from 1.8 to 3.2, enhancing membrane permeability but reducing aqueous solubility .

-

Bioactivity : Fluorine substitution (e.g., 4-fluorophenyl analogs) improves antimicrobial activity (MIC: 2 µg/mL vs. S. aureus) due to enhanced electronegativity and target binding .

-

Data Table :

Substituent logP MIC (S. aureus) Solubility (mg/mL) 4-Methylphenyl 1.8 8 µg/mL 12.5 2-Ethylhexyl 3.2 4 µg/mL 3.2 4-Fluorophenyl 2.1 2 µg/mL 8.7

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Experimental Replication : Standardize assay protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. MCF-7) to minimize variability .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates (e.g., t₁/₂ = 45 min in human microsomes), which may explain potency discrepancies in vivo vs. in vitro .

- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers caused by impurities (e.g., residual Cu catalysts altering IC₅₀ by >50%) .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

- Solvent Selection : Slow evaporation of acetonitrile/ethanol (1:3) at 4°C yields monoclinic crystals (space group P2₁/c) with Z = 4 .

- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid N₂ to prevent ice formation .

- Refinement : SHELXL refines anisotropic displacement parameters (ADPs) and resolves disorder in the methylphenyl group (R-factor < 5%) .

Q. How does the compound interact with industrial catalysts in scalable synthesis?

Methodological Answer:

- Heterogeneous Catalysis : Immobilized Cu nanoparticles on SiO₂ reduce catalyst leaching (<0.1 ppm Cu) and enable reuse for 5 cycles without yield loss .

- Flow Chemistry : Continuous-flow reactors (residence time: 10 min, 80°C) achieve 92% conversion, outperforming batch reactors (75%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.